![molecular formula C7H10O2 B124677 (1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptane-2-one CAS No. 152976-07-3](/img/structure/B124677.png)
(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptane-2-one
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Overview
Description
(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptane-2-one, also known as Methyl Cyclohexenolone, is a cyclic ketone that has been extensively studied for its unique properties. It is a versatile molecule that has found applications in several fields, including organic chemistry, biochemistry, and pharmaceuticals. In 1.0]heptane-2-one.
Scientific Research Applications
(1S,6S)-6-(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptane-2-one-7-oxabicyclo[4.1.0]heptane-2-one has been used in several scientific research applications. It has been studied for its potential as a chiral building block in organic synthesis. The molecule has also been used as a ligand in catalysis reactions. In addition, (1S,6S)-6-(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptane-2-one-7-oxabicyclo[4.1.0]heptane-2-one has been investigated for its potential as a drug candidate due to its unique structure and properties.
Mechanism of Action
The mechanism of action of (1S,6S)-6-(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptane-2-one-7-oxabicyclo[4.1.0]heptane-2-one is not fully understood. However, it is known to interact with certain enzymes and proteins in the body. The molecule has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have various effects on the body.
Biochemical and Physiological Effects
(1S,6S)-6-(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptane-2-one-7-oxabicyclo[4.1.0]heptane-2-one has been shown to have various biochemical and physiological effects. It has been studied for its potential as a neuroprotective agent due to its ability to inhibit acetylcholinesterase. The molecule has also been shown to have anti-inflammatory properties. In addition, (1S,6S)-6-(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptane-2-one-7-oxabicyclo[4.1.0]heptane-2-one has been investigated for its potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using (1S,6S)-6-(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptane-2-one-7-oxabicyclo[4.1.0]heptane-2-one in lab experiments is its unique structure and properties. The molecule has been shown to have various effects on the body, making it a versatile tool for research. However, one limitation of using (1S,6S)-6-(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptane-2-one-7-oxabicyclo[4.1.0]heptane-2-one is its relatively high cost compared to other compounds. This can make it difficult to use in large-scale experiments.
Future Directions
There are several future directions for research on (1S,6S)-6-(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptane-2-one-7-oxabicyclo[4.1.0]heptane-2-one. One area of interest is the molecule's potential as a drug candidate. Further studies are needed to determine its efficacy and safety in humans. Another future direction is the investigation of (1S,6S)-6-(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptane-2-one-7-oxabicyclo[4.1.0]heptane-2-one's mechanism of action. Understanding how the molecule interacts with enzymes and proteins in the body could lead to the development of new therapies for various diseases. Finally, (1S,6S)-6-(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptane-2-one-7-oxabicyclo[4.1.0]heptane-2-one could be used as a chiral building block in organic synthesis, leading to the development of new compounds with unique properties.
Synthesis Methods
The synthesis of (1S,6S)-6-(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptane-2-one-7-oxabicyclo[4.1.0]heptane-2-one involves the reaction of methyl 2-cyclohexenone with ethyl vinyl ether in the presence of a catalyst. This reaction results in the formation of a cyclic intermediate, which is then treated with acid to yield the final product. The synthesis method has been optimized to produce high yields of pure (1S,6S)-6-(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptane-2-one-7-oxabicyclo[4.1.0]heptane-2-one.
properties
CAS RN |
152976-07-3 |
---|---|
Product Name |
(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptane-2-one |
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
(1S,6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C7H10O2/c1-7-4-2-3-5(8)6(7)9-7/h6H,2-4H2,1H3/t6-,7+/m1/s1 |
InChI Key |
QDIYYQQYVPMKJZ-RQJHMYQMSA-N |
Isomeric SMILES |
C[C@]12CCCC(=O)[C@H]1O2 |
SMILES |
CC12CCCC(=O)C1O2 |
Canonical SMILES |
CC12CCCC(=O)C1O2 |
synonyms |
7-Oxabicyclo[4.1.0]heptan-2-one,6-methyl-,(1S,6S)-(9CI) |
Origin of Product |
United States |
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